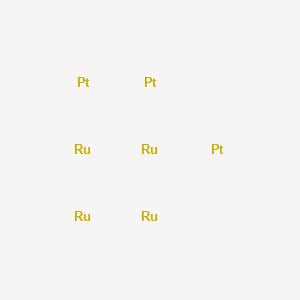
Platinum--ruthenium (3/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum–ruthenium (3/4) is a bimetallic compound composed of platinum and ruthenium in a 3:4 ratio. This compound is widely recognized for its catalytic properties, particularly in the field of electrocatalysis. It is commonly used in direct methanol fuel cells (DMFC) due to its high efficiency in methanol oxidation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of platinum–ruthenium (3/4) can be achieved through various methods, including surfactant-free synthesis, impregnation, polyol, modified polyol, and microwave-assisted modified polyol methods . These methods involve the reduction of platinum and ruthenium precursors in the presence of reducing agents such as ethylene glycol, ethanol, and isopropanol . The choice of reducing agent and synthesis method can influence the particle size, distribution, and electrochemical properties of the resulting compound .
Industrial Production Methods
In industrial settings, platinum–ruthenium (3/4) is typically produced using scalable methods that ensure uniform particle size and high dispersion on carbon supports . The surfactant-free synthesis method is particularly favored for its simplicity and scalability, allowing for the production of highly active electrocatalysts with a narrow size distribution .
Chemical Reactions Analysis
Types of Reactions
Platinum–ruthenium (3/4) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for its catalytic activity in fuel cells and other applications.
Common Reagents and Conditions
Common reagents used in the reactions involving platinum–ruthenium (3/4) include hydrogen, oxygen, and various organic compounds . The reaction conditions, such as temperature, pressure, and pH, can significantly influence the reaction outcomes and the efficiency of the catalyst .
Major Products Formed
The major products formed from the reactions involving platinum–ruthenium (3/4) depend on the specific reaction and conditions. For example, in methanol oxidation reactions, the primary products are carbon dioxide and water .
Scientific Research Applications
Platinum–ruthenium (3/4) has a wide range of scientific research applications, including:
Chemistry: It is extensively used as a catalyst in various chemical reactions, particularly in the oxidation of methanol and other organic compounds
Medicine: Platinum–ruthenium (3/4) is being investigated for its potential use in cancer therapy, particularly in the development of metal-based anticancer drugs
Industry: It is widely used in the production of fuel cells, particularly direct methanol fuel cells, due to its high catalytic efficiency and stability
Mechanism of Action
The mechanism by which platinum–ruthenium (3/4) exerts its effects involves the interaction of the metal atoms with the reactants at the molecular level . In fuel cells, the compound facilitates the oxidation of methanol by providing active sites for the adsorption and activation of methanol molecules . The molecular targets and pathways involved in this process include the formation of intermediate species such as carbon monoxide and formaldehyde, which are subsequently oxidized to carbon dioxide and water .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to platinum–ruthenium (3/4) include other bimetallic catalysts such as platinum–palladium, platinum–iridium, and ruthenium–iridium . These compounds share similar catalytic properties but differ in their efficiency, stability, and cost.
Uniqueness
Platinum–ruthenium (3/4) is unique in its high catalytic efficiency and stability, particularly in methanol oxidation reactions . Its ability to resist poisoning by carbon monoxide, a common intermediate in methanol oxidation, makes it particularly valuable for use in fuel cells .
Properties
CAS No. |
845639-53-4 |
|---|---|
Molecular Formula |
Pt3Ru4 |
Molecular Weight |
989.5 g/mol |
IUPAC Name |
platinum;ruthenium |
InChI |
InChI=1S/3Pt.4Ru |
InChI Key |
FIFSVENWSAWPNO-UHFFFAOYSA-N |
Canonical SMILES |
[Ru].[Ru].[Ru].[Ru].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


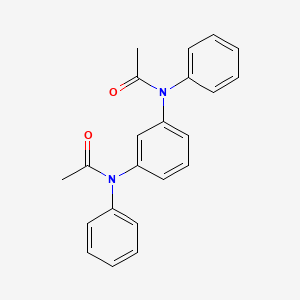
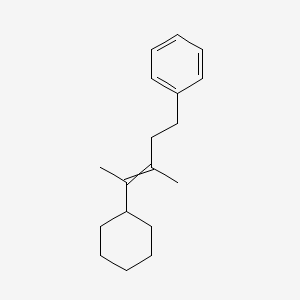
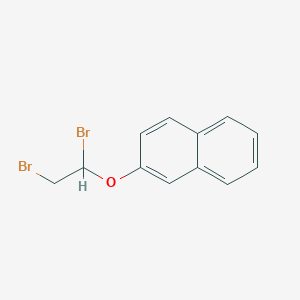
![Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-](/img/structure/B14188115.png)
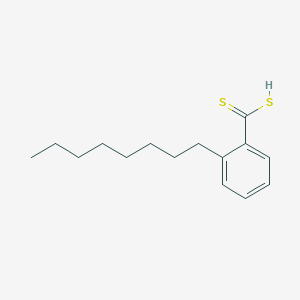
![(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14188130.png)
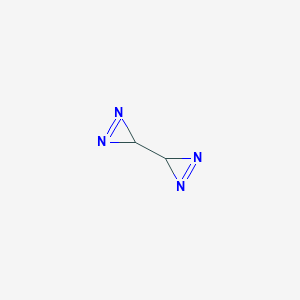
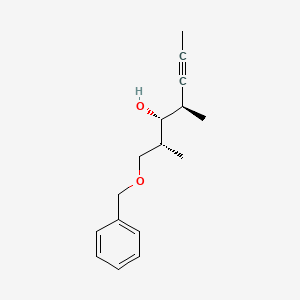
![4-{4-[(1,3,4-Trimethyl-1H-pyrazol-5-yl)oxy]phenoxy}phenol](/img/structure/B14188161.png)
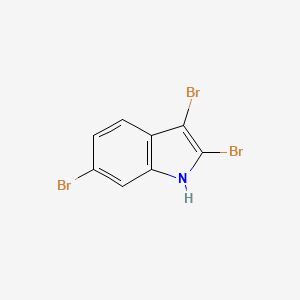

![5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline](/img/structure/B14188184.png)
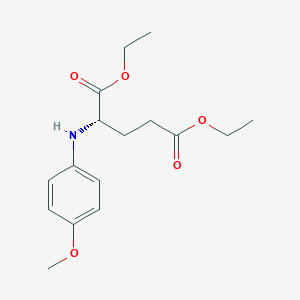
![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione](/img/structure/B14188194.png)
